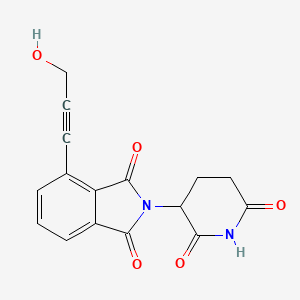

Thalidomide-propargyl-OH

Description

Historical Context of Thalidomide (B1683933) Derivatives as Molecular Probes

Thalidomide, first introduced as a sedative in the 1950s, was later discovered to have potent immunomodulatory and anti-angiogenic properties. researchgate.nettocris.com Its tragic history as a teratogen spurred intensive research into its mechanism of action. researchgate.net A pivotal breakthrough came with the identification of Cereblon as the primary direct target of thalidomide. researchgate.netglpbio.com This discovery repositioned thalidomide and its analogues, such as lenalidomide (B1683929) and pomalidomide (B1683931), not just as therapeutic agents for conditions like multiple myeloma, but also as powerful molecular probes to study the UPS. glpbio.comjove.com

The core structure of thalidomide, comprising a glutarimide (B196013) and a phthalimide (B116566) ring, became a foundational scaffold for designing new chemical tools. rsc.org The glutarimide moiety is essential for binding to Cereblon, while the phthalimide ring can be chemically modified to alter substrate specificity or to attach linkers for the creation of PROTACs. rsc.orgresearchgate.net This has established thalidomide derivatives as a versatile class of molecules for chemical biology, enabling the targeted degradation of specific proteins and the elucidation of their cellular functions. researchgate.nettocris.com

The Role of Propargyl and Hydroxyl Moieties in Chemical Biology

Chemical moieties are frequently incorporated into molecular probes to grant them specific functionalities. The propargyl and hydroxyl groups present in Thalidomide-propargyl-OH are of particular importance in chemical biology.

The propargyl group , which contains a terminal alkyne, is a key functional group for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). medchemexpress.comnih.gov This reaction is highly efficient and specific, allowing for the covalent linkage of the propargyl-containing molecule to another molecule bearing an azide (B81097) group under mild, biocompatible conditions. medchemexpress.com In the context of thalidomide derivatives, the propargyl group serves as a versatile handle for conjugating the Cereblon-binding moiety to a linker, which can then be attached to a ligand for a target protein, thus forming a PROTAC. nih.gov

The hydroxyl group (-OH) is a polar functional group that can significantly influence a molecule's properties. It can participate in hydrogen bonding, which is crucial for molecular recognition and binding affinity to a biological target. The introduction of a hydroxyl group can also increase the aqueous solubility of a compound, a property that is often desirable for biological assays and as a potential drug candidate.

Structural Elucidation and Naming Convention for this compound

This compound is a derivative of thalidomide, a compound with the systematic IUPAC name 2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione. The specific derivative is formally named Thalidomide-4'-propargyl-OH . This name indicates that a propargyl group with a terminal hydroxyl moiety is attached at the 4-position of the phthalimide ring.

The structure consists of the core thalidomide scaffold with the propargyl alcohol group (-CH₂C≡CCH₂OH) attached as an ether linkage to the phthalimide ring. This specific arrangement provides the molecule with both the Cereblon-binding capability of the thalidomide core and a reactive handle in the form of the hydroxyl group on the propargyl linker.

Below is a table summarizing the key identifiers for this compound.

| Identifier | Value |

| Common Name | This compound |

| Synonym | Thalidomide-4'-propargyl-OH |

| CAS Number | 1216805-67-2 |

| Molecular Formula | C₁₆H₁₂N₂O₅ |

| Molecular Weight | 312.28 g/mol |

Research Significance and Scope of Investigation for this compound

While direct published research specifically detailing the synthesis and application of this compound is limited, its significance can be inferred from its structural features and the extensive research on related compounds. The primary research interest in this molecule lies in its potential use as a building block and a control compound in the development of PROTACs and other chemical biology probes.

The presence of the thalidomide core designates it as a Cereblon-binding ligand. The propargyl linker provides a spacer, and the terminal hydroxyl group offers a point for further chemical modification. However, its most immediate application is likely as a negative control in PROTAC studies. In PROTAC design, it is crucial to demonstrate that the degradation of a target protein is dependent on the formation of a ternary complex between the target, the PROTAC, and the E3 ligase. frontiersin.org Compounds that bind to the E3 ligase but lack the ligand for the target protein are used to show that the degradation effect is not simply due to the presence of the E3 ligase binder alone.

Furthermore, derivatives where the glutarimide imide nitrogen is methylated are known to abolish Cereblon binding and are used as negative controls to confirm that the observed effects are indeed Cereblon-dependent. frontiersin.org this compound, while capable of binding Cereblon, could be used in assays to ensure that any observed cellular effects of a fully formed PROTAC are due to the degradation of the intended target and not some other non-specific activity of the Cereblon-ligand-linker portion.

The binding affinities of various thalidomide derivatives to Cereblon have been characterized, illustrating the structure-activity relationship. The table below shows comparative binding data for related compounds, highlighting the importance of the glutarimide moiety for Cereblon binding.

| Compound | Binding Affinity to Cereblon (CRBN) | Notes |

| (S)-thalidomide | Exhibits ~10-fold stronger binding than the (R)-enantiomer. | The (S)-enantiomer is primarily responsible for the Cereblon-dependent effects. researchgate.net |

| (R)-thalidomide | Weaker binding affinity compared to the (S)-enantiomer. researchgate.net | Still capable of weakly engaging Cereblon. researchgate.net |

| Pomalidomide | Binds more strongly to Cereblon than thalidomide. glpbio.com | An approved immunomodulatory drug. |

| Lenalidomide | Binds more strongly to Cereblon than thalidomide. glpbio.com | An approved immunomodulatory drug. |

| Glutarimide | Binds to Cereblon, but with weaker affinity than thalidomide. researchgate.net | The core binding moiety. |

| Phthalimide | Exhibits no binding to Cereblon. researchgate.net | Demonstrates the specificity of the glutarimide interaction. |

Structure

3D Structure

Properties

Molecular Formula |

C16H12N2O5 |

|---|---|

Molecular Weight |

312.28 g/mol |

IUPAC Name |

2-(2,6-dioxopiperidin-3-yl)-4-(3-hydroxyprop-1-ynyl)isoindole-1,3-dione |

InChI |

InChI=1S/C16H12N2O5/c19-8-2-4-9-3-1-5-10-13(9)16(23)18(15(10)22)11-6-7-12(20)17-14(11)21/h1,3,5,11,19H,6-8H2,(H,17,20,21) |

InChI Key |

PDVQCRGWUAGFKJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC(=C3C2=O)C#CCO |

Origin of Product |

United States |

Synthetic Strategies and Chemical Derivatization of Thalidomide Propargyl Oh

Retrosynthetic Analysis and Precursor Identification

A retrosynthetic analysis of thalidomide-propargyl-OH reveals a convergent synthetic design. The molecule can be conceptually disassembled at key chemical bonds to identify logical and commercially available precursors.

The primary disconnection is at the ether linkage on the phthalimide (B116566) ring. This C-O bond cleavage points to 4-hydroxythalidomide and a suitable three-carbon electrophile, such as propargyl bromide or propargyl tosylate, as the immediate precursors. researchgate.net

A second disconnection at the imide bond of the 4-hydroxythalidomide intermediate simplifies the structure further. This leads to two core building blocks: 4-hydroxyphthalic anhydride (B1165640) and 3-aminopiperidine-2,6-dione (B110489) hydrochloride . researchgate.net The latter contains the chiral center of the molecule, making its stereochemically pure form essential for stereoselective synthesis.

Alternative starting materials for the synthesis of the thalidomide (B1683933) core, while less direct for this specific analogue, include reactions starting from L-glutamic acid and phthalic anhydride. sci-hub.se

Table 1: Key Precursors for this compound Synthesis

Click to view data

| Precursor | Role in Synthesis | Reference |

|---|---|---|

| 4-Hydroxyphthalic anhydride | Forms the phthalimide ring structure. | researchgate.net |

| 3-Aminopiperidine-2,6-dione | Forms the glutarimide (B196013) ring and introduces the chiral center. | researchgate.net |

| Propargyl bromide | Provides the propargyl (terminal alkyne) functional group. | researchgate.net |

Optimized Synthetic Pathways for this compound

The synthesis of this compound is efficiently achieved through a multi-step sequence that builds upon the precursors identified via retrosynthesis.

The initial step involves the condensation of 4-hydroxyphthalic anhydride with 3-aminopiperidine-2,6-dione (often used as its hydrochloride salt). researchgate.net This reaction is typically performed at elevated temperatures in a high-boiling polar solvent like acetic acid, with a base such as sodium acetate, to facilitate the formation of the imide bond, yielding 4-hydroxythalidomide. frontiersin.org

The second key step is the alkylation of the phenolic hydroxyl group of 4-hydroxythalidomide. researchgate.net This is a Williamson ether synthesis where the hydroxyl group is deprotonated by a suitable base, followed by nucleophilic attack on an electrophilic propargyl source. Common conditions involve using bases like cesium carbonate (Cs2CO3) or sodium hydride (NaH) in an aprotic polar solvent such as dimethylformamide (DMF) or acetone, with propargyl bromide as the alkylating agent. researchgate.netuwa.edu.au This reaction provides the final product, this compound.

Table 2: Synthetic Pathway Summary

Click to view data

| Step | Reaction Type | Key Reagents | Product | Reference |

|---|---|---|---|---|

| 1 | Imide Formation | 4-hydroxyphthalic anhydride, 3-aminopiperidine-2,6-dione HCl, NaOAc, AcOH | 4-Hydroxythalidomide | researchgate.netfrontiersin.org |

| 2 | Williamson Ether Synthesis | 4-Hydroxythalidomide, Propargyl bromide, Cs2CO3, DMF | This compound | researchgate.netuwa.edu.au |

Strategies for Stereoselective Synthesis

Thalidomide possesses a single stereocenter at the C3 position of the glutarimide ring. The differential biological activities of its (R) and (S) enantiomers are well-documented, making stereocontrol a critical aspect of its synthesis for therapeutic and research applications. tdx.catnumberanalytics.com

Two primary strategies are employed to achieve enantiomeric purity:

Chiral Pool Synthesis : This approach involves constructing the chiral glutarimide ring from an enantiomerically pure starting material. For instance, (S)- or (R)-alanine can be used as the chiral precursor to assemble the piperidin-2-one ring system in a stereoretentive manner, ensuring the final product has the desired configuration. nih.gov This method avoids the need for resolving a racemic mixture, making it an elegant and efficient strategy.

Chiral Resolution : When a synthetic route produces a racemic mixture of thalidomide or its analogues, the enantiomers can be separated. High-performance liquid chromatography (HPLC) using a chiral stationary phase (e.g., a β-cyclodextrin-based column) is a common and effective method for resolving the (R) and (S) enantiomers on an analytical or preparative scale. researchgate.net

Table 3: Comparison of Stereoselective Synthesis Strategies

Click to view data

| Strategy | Description | Advantages | Challenges | Reference |

|---|---|---|---|---|

| Chiral Pool Synthesis | Uses an enantiopure starting material (e.g., an amino acid) to build the chiral center into the molecule. | Produces a single enantiomer directly; avoids resolution steps. | Requires development of a stereospecific reaction sequence. | nih.gov |

| Chiral Resolution | Separates a racemic mixture into its individual enantiomers. | Applicable to existing racemic synthesis pathways. | The maximum theoretical yield for the desired enantiomer is 50%; can be resource-intensive. | researchgate.net |

Derivatization Methods Utilizing the Propargyl Moiety (e.g., Click Chemistry)

The terminal alkyne of the propargyl group is a highly versatile functional handle for the covalent modification of the thalidomide scaffold. Its primary utility lies in its ability to participate in highly efficient and specific ligation reactions.

The most prominent reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) , a cornerstone of "click chemistry". medchemexpress.commedchemexpress.com This reaction involves the coupling of the terminal alkyne of this compound with an azide-functionalized molecule in the presence of a copper(I) catalyst, often generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate. researchgate.netresearchgate.net The reaction results in the formation of a chemically stable 1,4-disubstituted 1,2,3-triazole ring, which serves as a robust linker. researchgate.net This method is extensively used in the synthesis of PROTACs, where this compound is "clicked" to an azide-bearing ligand for a specific target protein. tocris.commedchemexpress.com

Other reactions involving the propargyl group include palladium-catalyzed cross-coupling reactions such as the Sonogashira coupling , which can be used to attach aryl or vinyl groups to the terminal carbon of the alkyne. frontiersin.orgresearchgate.net

Table 4: Derivatization Reactions of the Propargyl Moiety

Click to view data

| Reaction | Coupling Partner | Key Reagents | Resulting Linkage | Reference |

|---|---|---|---|---|

| CuAAC (Click Chemistry) | Organic Azide (B81097) (R-N₃) | Cu(I) catalyst (e.g., CuSO₄/Sodium Ascorbate) | 1,2,3-Triazole | medchemexpress.commedchemexpress.comresearchgate.netmedchemexpress.com |

| Sonogashira Coupling | Aryl/Vinyl Halide | Pd catalyst, Cu(I) co-catalyst, base | Conjugated Enyne | frontiersin.orgresearchgate.net |

Functionalization via the Hydroxyl Group

Functionalization via the hydroxyl group primarily refers to reactions involving the phenolic -OH group on the precursor, 4-hydroxythalidomide . This hydroxyl group is the key attachment point for installing the propargyl moiety itself or for introducing a variety of linkers used in the construction of bifunctional molecules like PROTACs. researchgate.net

The principal reaction is O-alkylation , as described in the synthetic pathway (Section 2.2). researchgate.net By reacting 4-hydroxythalidomide with different electrophiles, a diverse range of analogues can be synthesized. For example, instead of propargyl bromide, one could use alkyl halides containing polyethylene (B3416737) glycol (PEG) chains to create derivatives with altered solubility and pharmacokinetic properties. medchemexpress.comtenovapharma.com The choice of base (e.g., Cs2CO3, K2CO3, NaH) and solvent (e.g., DMF, acetone) can be optimized to achieve high yields for these etherification reactions. uwa.edu.au

Beyond alkylation, the phenolic hydroxyl group could theoretically undergo other transformations common to phenols, such as acylation to form esters, although this is less prevalent in the context of PROTAC linkers where the stability of the ether bond is often preferred.

Table 5: Functionalization of the 4-Hydroxythalidomide Precursor

Click to view data

| Reaction Type | Reagent Class | Product Type | Application | Reference |

|---|---|---|---|---|

| O-Alkylation (Etherification) | Alkyl Halides (e.g., propargyl bromide, PEG-halides) | Ethers | Attachment of functional handles (alkynes) and linkers for PROTACs. | researchgate.netuwa.edu.aumedchemexpress.com |

| O-Acylation (Esterification) | Acyl Halides / Anhydrides | Esters | Alternative method for linker attachment (less common). | researchgate.net |

Compound Reference Table

Table 6: List of Mentioned Chemical Compounds

Click to view data

| Compound Name |

|---|

| This compound / Thalidomide-propargyl |

| 2-(2,6-dioxo-3-piperidinyl)-4-(2-propyn-1-yloxy)-1H-isoindole-1,3(2H)-dione |

| 4-Hydroxythalidomide |

| Propargyl bromide |

| Propargyl tosylate |

| 4-Hydroxyphthalic anhydride |

| 3-Aminopiperidine-2,6-dione |

| (S)-alanine |

| (R)-alanine |

| L-glutamic acid |

| Phthalic anhydride |

| Sodium acetate |

| Acetic acid |

| Cesium carbonate |

| Sodium hydride |

| Dimethylformamide (DMF) |

| Acetone |

| Copper(II) sulfate |

| Sodium ascorbate |

Molecular Interactions and Biological Activities of Thalidomide Propargyl Oh

Binding Affinity and Specificity with Cereblon (CRBN)

The interaction between thalidomide (B1683933) derivatives and CRBN is the critical initiating event for their molecular mechanism of action. nih.govnih.gov The glutarimide (B196013) ring of the thalidomide scaffold is essential for this binding, while the phthalimide (B116566) portion is more solvent-exposed, allowing for chemical modifications, such as the addition of the propargyl group, without significantly disrupting the interaction. nih.govuwa.edu.au

Biophysical techniques are crucial for quantifying the interaction between CRBN and its ligands. While specific binding affinity data for Thalidomide-propargyl-OH is not extensively detailed in the provided results, the principles of interaction are well-established for the parent thalidomide molecule and its analogs. Techniques such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and thermal shift assays are commonly used to determine binding constants (Kd) and characterize the thermodynamics of the interaction. nih.gov For instance, studies on thalidomide show that it binds effectively to CRBN, and this binding can be detected by a shift in the thermal denaturation curve of the protein. nih.gov It is established that the (S)-enantiomer of thalidomide exhibits a significantly stronger binding affinity to CRBN, approximately 10-fold higher than the (R)-enantiomer. nih.govnih.govresearchgate.net This stereospecificity is a key feature of the interaction. The addition of a propargyl handle at a position known not to interfere with CRBN binding allows this derivative to be used in creating bifunctional molecules that recruit CRBN. tocris.com

Table 1: Biophysical Techniques for CRBN-Ligand Interaction Analysis

| Technique | Principle | Information Gained |

| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon binding. | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). |

| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon binding to a sensor chip. | Real-time kinetics, association (ka) and dissociation (kd) rates, and affinity (Kd). |

| Thermal Shift Assay (TSA/nanoDSF) | Monitors protein unfolding temperature changes upon ligand binding. | Ligand binding confirmation and relative stability. |

| Fluorescence Polarization (FP) | Measures changes in the polarization of fluorescently labeled ligands upon binding. | Competitive binding affinities (IC50, Ki). |

The structural basis for the binding of thalidomide and its derivatives to CRBN has been elucidated through X-ray crystallography. nih.govnih.govresearchgate.net These studies reveal that the ligand binds within a specific pocket in the thalidomide-binding domain (TBD) of CRBN. nih.govresearchgate.net This pocket is notably characterized by a trio of tryptophan residues (the "tri-Trp pocket") that form crucial interactions with the glutarimide ring of the ligand. nih.govresearchgate.net Both enantiomers of thalidomide can occupy this pocket, but the (S)-enantiomer adopts a more relaxed conformation, contributing to its stronger binding affinity. nih.govresearchgate.net The phthalimide ring and its substituents, like the propargyl group in this compound, are positioned towards the solvent-exposed surface of the protein. uwa.edu.au This orientation is fundamental to the mechanism of PROTACs, as it allows the linker and the target-binding warhead to extend away from the E3 ligase complex to engage a protein of interest. nih.gov

Table 2: Key Structural Features of Thalidomide-CRBN Interaction

| Interacting Moiety | CRBN Residues/Pocket | Type of Interaction | Reference |

| Glutarimide Ring | Tri-tryptophan pocket | Hydrogen bonds, hydrophobic interactions | nih.govresearchgate.net |

| Phthalimide Ring | Solvent-exposed surface | Allows for derivatization | uwa.edu.au |

Modulation of E3 Ubiquitin Ligase Activity

Binding of ligands like this compound to CRBN modulates the activity of the CRL4^CRBN^ E3 ubiquitin ligase complex. nih.govfrontiersin.org Instead of inhibiting the enzyme, these molecules act as "molecular glues," effectively changing the substrate specificity of the ligase. nih.govnih.gov This altered function is the cornerstone of their biological effects. nih.gov

Upon binding of a thalidomide analog, the surface of CRBN is altered in such a way that it can now recognize and bind proteins that it would not normally interact with. nih.govnih.gov These newly recognized proteins are termed "neo-substrates." nih.govnih.gov Once a neo-substrate is recruited to the CRL4^CRBN^ complex, it is poly-ubiquitinated, marking it for degradation by the 26S proteasome. frontiersin.org This induced protein degradation is a powerful mechanism for eliminating specific proteins from the cell. nih.gov The process involves a cascade of enzymes, starting with ubiquitin activation (E1), conjugation to an E2 enzyme, and finally transfer to the substrate via the E3 ligase. frontiersin.orgmdpi.com

The specific neo-substrates recruited to CRBN depend on the precise chemical structure of the bound ligand. nih.gov For thalidomide and its close analogs, lenalidomide (B1683929) and pomalidomide (B1683931), well-known neo-substrates include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). nih.govfrontiersin.org The degradation of these factors is responsible for the anti-myeloma effects of these drugs. nih.gov Other identified neo-substrates include SALL4, a transcription factor linked to limb development, and PLZF (promyelocytic leukaemia zinc finger protein). nih.govnih.govnih.govelifesciences.org The recruitment of these neo-substrates often involves a specific structural motif on the protein, such as a glycine-containing β-hairpin loop that fits into the altered CRBN surface. mdpi.com The propargyl modification in this compound is primarily intended to serve as a chemical handle for creating PROTACs, which are designed to recruit specific target proteins for degradation, effectively turning any protein of interest into a neo-substrate. medchemexpress.commedchemexpress.comtocris.com

Cellular Mechanisms of Action (Non-Clinical Context)

In a non-clinical, research context, this compound serves as a building block for targeted protein degradation studies. medchemexpress.comtocris.comglpbio.com By attaching a ligand for a specific protein of interest (POI) to the propargyl group, researchers can create a PROTAC that hijacks the CRL4^CRBN^ machinery to degrade that POI. oatext.com This allows for the investigation of the cellular consequences of depleting a specific protein, providing insights into its function. nih.gov For example, thalidomide analogs can induce the degradation of neo-substrates like IKZF1 and GSPT1 in cell lines. nih.gov The ability to control the degradation of specific proteins offers a powerful tool for cell biology research, allowing for the functional interrogation of proteins that were previously considered "undruggable." nih.gov

Subcellular Localization and Distribution

The biological activity of any compound is intrinsically linked to its ability to reach its molecular target within the complex environment of a cell. For this compound, a derivative of thalidomide, its primary intracellular target is the Cereblon (CRBN) protein. medchemexpress.comresearchgate.net CRBN is a crucial component of the Cullin-4-RING E3 ubiquitin ligase complex (CRL4^CRBN^), acting as a substrate receptor. researchgate.netnih.govfrontiersin.org Therefore, the subcellular localization of this compound is largely governed by the distribution of CRBN.

Research has demonstrated that the subcellular distribution of CRBN is critical for the efficacy of thalidomide-based medications. nih.gov CRBN is found in both the nucleus and the cytoplasm, and its transport between these compartments is an active process. For instance, the protein Karyopherin beta 1 (KPNB1) has been identified as essential for the nuclear import of CRBN. nih.gov This nuclear localization is necessary for the degradation of certain nuclear proteins, such as the transcription factor Aiolos. nih.gov Conversely, cytoplasmic CRBN is required for the degradation of cytoplasmic targets. nih.gov

Given that this compound functions by binding to CRBN, its distribution within the cell is expected to mirror that of CRBN, localizing to both the nucleus and the cytoplasm. The propargyl group, a reactive alkyne moiety, allows this compound to be used in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). medchemexpress.com This functionality enables its conjugation to other molecules, for example, to form Proteolysis Targeting Chimeras (PROTACs). medchemexpress.comfrontiersin.org In such applications, the distribution of the entire PROTAC molecule would dictate where the recruitment of CRBN and subsequent protein degradation occurs.

Effects on Protein Homeostasis Pathways

This compound, like its parent compound thalidomide, exerts its biological effects by modulating protein homeostasis, specifically through the ubiquitin-proteasome system (UPS). frontiersin.orguni-muenchen.de The UPS is a primary cellular pathway for the degradation of misfolded, damaged, or regulatory proteins. frontiersin.org this compound acts as a "molecular glue," binding to CRBN and altering the substrate specificity of the CRL4^CRBN^ E3 ubiquitin ligase complex. researchgate.netfrontiersin.org

Upon binding of this compound to CRBN, the ligase complex is induced to recognize and bind to proteins that it would not normally target for ubiquitination. researchgate.netfrontiersin.org This leads to the polyubiquitination of these "neo-substrates," marking them for degradation by the 26S proteasome. nih.govfrontiersin.org A well-documented example of this mechanism is the degradation of the Ikaros family of transcription factors, IKZF1 (Ikaros) and IKZF3 (Aiolos), which is responsible for the anti-proliferative effects of thalidomide analogs in multiple myeloma. frontiersin.org

The effects of this compound on protein homeostasis are not limited to degradation. By promoting the degradation of specific transcription factors, it can indirectly influence the expression of a wide array of genes. For example, thalidomide has been shown to upregulate the activity of caspase-8, leading to apoptosis, and to enhance the expression of STAT5, promoting erythropoiesis. encyclopedia.pubnih.gov Furthermore, thalidomide can decrease the synthesis of extracellular matrix proteins in certain cell types by activating the AMPK signaling pathway. nih.gov

Structure-Activity Relationships (SAR) of this compound Analogues

The biological activity of thalidomide derivatives is highly dependent on their chemical structure. researchgate.net Structure-activity relationship (SAR) studies, which investigate how modifications to a molecule's structure affect its biological function, are crucial for the design of more potent and specific analogs. encyclopedia.pubnih.gov

Positional Scanning and Substituent Effects

The core structure of thalidomide consists of a phthalimide ring linked to a glutarimide ring. nih.gov Both of these ring systems are generally considered essential for the characteristic biological activities of thalidomide and its analogs. researchgate.net However, substitutions on these rings can significantly modulate activity.

The introduction of a propargyl group, as in this compound, provides a handle for further chemical modification through click chemistry. medchemexpress.com The position of this group, as well as the hydroxyl (-OH) group, on the thalidomide scaffold is critical. SAR studies on various thalidomide analogs have revealed key insights:

Phthalimide Ring Substitutions: Modifications at the C4 and C5 positions of the phthalimide ring have been extensively explored. uwa.edu.au For some analogs, substituents at the C4 position have been found to be more active than those at the C5 position. uwa.edu.au The nature of the substituent is also important; for example, increasing the hydrophobicity of an attached group can correlate with higher activity in certain assays. uwa.edu.au The introduction of an alkyne tether at the C4/C5 position via Sonogashira coupling is a common strategy for creating thalidomide derivatives for use in PROTACs. frontiersin.org

Glutarimide Ring: The glutarimide ring contains a chiral center at the α-position where it links to the phthalimide ring. researchgate.net This chirality is a critical feature, as the two enantiomers of thalidomide can have different biological activities. researchgate.net The glutarimide ring is also susceptible to hydrolysis, and modifications that stabilize this ring can be beneficial. encyclopedia.pub

Linker and Substituent Nature: In the context of PROTACs, where this compound might be used as a building block, the nature of the linker attaching it to a ligand for a target protein is crucial. The length and composition of the linker can significantly impact the formation and stability of the ternary complex (Target Protein-PROTAC-CRBN).

Table 1: Positional Scanning and Substituent Effects on Thalidomide Analogues

| Modification Site | Substituent Type | General Effect on Activity | Reference |

|---|---|---|---|

| Phthalimide Ring (C4) | Alkyl, Aryl, Alkyne | Can modulate potency; often a preferred site for linker attachment in PROTACs. | frontiersin.orguwa.edu.au |

| Phthalimide Ring (C5) | Alkyl, Aryl | Generally less active than C4-substituted analogs in some assays. | uwa.edu.au |

| Glutarimide Ring | Various | Modifications can affect chiral stability and binding affinity. | encyclopedia.pubresearchgate.net |

Conformational Analysis and Ligand-Protein Interactions

The three-dimensional conformation of a molecule is a key determinant of its ability to bind to its protein target. nih.gov For thalidomide analogs, the interaction with a specific pocket in the CRBN protein is essential for their activity. researchgate.net

Conformational analysis of thalidomide-like molecules reveals that they are not static structures. The glutarimide ring can rotate, and the molecule can undergo rapid interconversion between its enantiomeric forms under physiological conditions. researchgate.net The conformation of the molecule when it is bound to its target protein may not be its lowest energy conformation in solution. nih.govtue.nl

For some thalidomide analogs, a specific conformation is critical for their biological effect. For example, in a series of analogs with anti-microtubule activity, bulky substituents on the N-phenyl ring were found to force the isoindole (part of the phthalimide system) and phenyl rings to be perpendicular to each other. nih.gov This perpendicular conformation was found to be essential for their activity. nih.gov

Table 2: Key Ligand-Protein Interactions for Thalidomide Analogues with CRBN

| Interacting Moiety | Type of Interaction | Importance | Reference |

|---|---|---|---|

| Glutarimide Ring | Hydrogen bonds, hydrophobic interactions | Essential for binding to the CRBN pocket. | researchgate.net |

| Phthalimide Ring | Solvent exposure | Allows for linker attachment without disrupting CRBN binding. | researchgate.netfrontiersin.org |

Thalidomide Propargyl Oh As a Chemical Biology Tool

Development and Application as a PROTAC Linker Component

The primary application of thalidomide-propargyl-OH lies in its use as a building block for the synthesis of PROTACs. medchemexpress.combio-techne.commedchemexpress.com PROTACs are heterobifunctional molecules that consist of two ligands connected by a linker. explorationpub.com One ligand binds to a target protein of interest (POI), while the other, in this case derived from this compound, recruits an E3 ubiquitin ligase like CRBN. explorationpub.comcellgs.comfrontiersin.org This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. cellgs.combpsbioscience.com

The design of effective PROTACs using this compound as a precursor involves careful consideration of the linker element. explorationpub.com The propargyl group serves as an alkyne functional handle, enabling the straightforward connection to a linker which is then attached to a ligand for the target protein. medchemexpress.combio-techne.comtocris.com This conjugation is often achieved through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of click chemistry. medchemexpress.commedchemexpress.comnih.gov

Key design principles for these PROTACs include:

Linker Length and Composition: The length and chemical nature of the linker connecting the thalidomide (B1683933) moiety to the target protein ligand are critical. explorationpub.com They influence the formation and stability of the ternary complex (Target Protein-PROTAC-CRBN).

Attachment Point: The propargyl group is typically attached at a position on the thalidomide molecule that does not significantly hinder its binding to CRBN. bio-techne.comtocris.com

A generalized structure of a PROTAC synthesized from a thalidomide-alkyne precursor is depicted below:

| E3 Ligase Ligand | Linker | Target Protein Ligand |

| Thalidomide Moiety | Formed via Click Chemistry | Ligand for POI |

The structure of the PROTAC, including the component derived from this compound, directly impacts its ability to induce the degradation of target proteins in cellular environments. The efficiency of degradation is dependent on the successful formation of a stable ternary complex. explorationpub.com The linker's characteristics, originating from the conjugation with the propargyl group, play a crucial role in achieving the optimal orientation and proximity between the target protein and CRBN for efficient ubiquitination. explorationpub.commedchemexpress.com

Utilization as a Molecular Probe for Target Identification

Beyond its role in PROTACs, this compound and its derivatives serve as valuable molecular probes for identifying and studying protein interactions. uwa.edu.au The propargyl group allows for the attachment of reporter tags, such as biotin (B1667282) or fluorescent dyes, through click chemistry. tocris.comcellgs.comnih.govmedchemexpress.comuwa.edu.auresearchgate.netmedchemexpress.comnih.govmedchemexpress.com

Activity-based protein profiling (ABPP) is a chemical proteomic strategy used to study the activity of entire enzyme families in complex biological samples. nih.govmdpi.comnih.govfrontiersin.org While direct applications of this compound in classical ABPP targeting enzyme active sites are less common, the underlying principle of using a reactive handle for probe attachment is central to ABPP. nih.govacs.org The propargyl group on the thalidomide derivative allows it to be used in two-step ABPP-like workflows. In this approach, the thalidomide probe first binds to its target protein (CRBN) within a cellular lysate or even in living cells. Subsequently, a reporter tag functionalized with an azide (B81097) group is introduced and "clicked" onto the propargyl handle, enabling the detection and identification of the target protein and its binding partners.

This compound is a precursor for creating affinity-based probes to isolate and identify proteins that interact with CRBN. uwa.edu.au By attaching a purification tag, such as biotin, to the propargyl group, researchers can perform pulldown experiments. nih.gov In these experiments, the biotinylated thalidomide probe is incubated with a cell lysate. The probe-protein complexes are then captured using streptavidin-coated beads. After washing away non-specifically bound proteins, the captured proteins, including CRBN and its interactors, can be identified by mass spectrometry. This approach has been instrumental in confirming CRBN as the primary target of thalidomide and in identifying novel "neosubstrates" that are recruited to CRBN in the presence of thalidomide or its analogs. nih.gov

Conjugation Strategies via Click Chemistry

The propargyl group of this compound is central to its utility, as it enables highly efficient and specific conjugation through click chemistry, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). medchemexpress.combio-techne.comtocris.comcellgs.comfrontiersin.orgnih.govmedchemexpress.comuwa.edu.auresearchgate.netmedchemexpress.comnih.govmedchemexpress.comacs.orgszabo-scandic.com This reaction forms a stable triazole ring, covalently linking the thalidomide-based moiety to another molecule containing an azide group. nih.gov

This strategy is widely employed for:

PROTAC Synthesis: Assembling the two-part structure of a PROTAC by linking the thalidomide-propargyl building block to an azide-modified linker or target protein ligand. medchemexpress.comnih.gov

Probe Functionalization: Attaching various reporter tags (e.g., fluorophores, biotin) to create probes for target identification and visualization experiments. uwa.edu.au

The table below summarizes the key components and outcomes of click chemistry reactions involving thalidomide-propargyl derivatives:

| Reactant 1 | Reactant 2 | Reaction Type | Product Application |

| Thalidomide-propargyl | Azide-functionalized linker/POI ligand | CuAAC | PROTAC Synthesis |

| Thalidomide-propargyl | Azide-functionalized fluorescent dye | CuAAC | Fluorescent Probes |

| Thalidomide-propargyl | Azide-functionalized biotin | CuAAC | Affinity-Based Probes |

Bioconjugation to Fluorophores or Reporter Tags

The terminal alkyne of the propargyl group serves as a reactive handle for covalent modification through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). medchemexpress.comuni-muenchen.de These "click" reactions allow for the straightforward conjugation of this compound to a variety of molecules that contain a complementary azide group, such as fluorophores, biotin, or other reporter tags.

Labeled chemical probes, which are bioactive molecules derivatized with such tags, are powerful tools for studying ligand-protein interactions. acs.org By attaching a fluorescent tag, researchers can create probes to visualize the localization of the thalidomide scaffold within cells and tissues. acs.orgacs.org For instance, conjugating a fluorophore like fluorescein (B123965) or rhodamine allows for the direct imaging of the probe-protein complex. acs.org

Similarly, attaching a biotin tag creates a high-affinity handle for purification and detection. The synthesis of thalidomide-biotin analogues has been instrumental in pull-down assays designed to identify the molecular targets of thalidomide. researchgate.net These bioconjugated probes enable researchers to track the engagement of the thalidomide core with its binding partners and investigate the downstream biological consequences.

| Application | Conjugation Partner | Chemistry | Purpose |

| Cellular Imaging | Fluorophore (e.g., Fluorescein, Coumarin) | Click Chemistry (CuAAC or SPAAC) | Visualize the subcellular localization of the thalidomide ligand. acs.orgacs.org |

| Target Identification | Biotin | Click Chemistry (CuAAC or SPAAC) | Affinity purification (pull-down assays) of binding proteins for identification via mass spectrometry. researchgate.net |

| PROTAC Formation | Ligand for Protein of Interest (with azide) | Click Chemistry (CuAAC or SPAAC) | Synthesis of Proteolysis-Targeting Chimeras (PROTACs) to induce degradation of specific target proteins. medchemexpress.comglpbio.com |

| Mechanistic Studies | Reporter Tags | Click Chemistry (CuAAC or SPAAC) | Quantify target engagement and study the dynamics of ligand-protein interactions. acs.org |

Immobilization for Affinity Chromatography

Affinity chromatography is a powerful technique used to purify specific molecules from a complex mixture based on a highly specific biological interaction. mdpi.com In the context of thalidomide research, this method was pivotal in identifying its direct cellular target. By immobilizing a thalidomide derivative onto a solid support, such as chromatography beads, a stationary phase is created that can selectively capture proteins that bind to the drug. mdpi.comnih.gov

Researchers developed specialized affinity matrices, such as ferrite (B1171679) glycidyl (B131873) methacrylate (B99206) (FG) beads, which have low non-specific protein binding. nih.gov Thalidomide was covalently attached to these beads, creating a "bait" to fish for its binding partners in cell extracts. nih.gov When cell lysates were passed over this thalidomide-functionalized matrix, proteins with an affinity for thalidomide were captured, while other proteins washed away. The bound proteins could then be eluted and identified using mass spectrometry. nih.gov This affinity purification strategy led to the landmark discovery of Cereblon (CRBN) and its partner protein, Damage-Specific DNA Binding Protein 1 (DDB1), as the primary molecular targets of thalidomide. nih.gov

Contributions to Understanding CRBN Biology

The development of tools like this compound has been instrumental in moving from the identification of CRBN as the target of thalidomide to a detailed mechanistic understanding of its biological function. tocris.com These chemical probes helped confirm that CRBN is not merely a passive binding partner but an essential component of the cell's protein degradation machinery, and that IMiDs function by modulating its activity. nih.govfrontiersin.org

Elucidating CRBN's Role in Protein Degradation Networks

Initial affinity purification experiments identified CRBN as a thalidomide-binding protein. nih.govresearchgate.net Subsequent research revealed that CRBN functions as a substrate receptor for the Cullin-RING Ligase 4 (CRL4) E3 ubiquitin ligase complex, often denoted as CRL4CRBN. nih.govfrontiersin.org This complex, which also includes DDB1, Cullin 4 (CUL4), and Regulator of Cullins-1 (Roc1), is responsible for tagging specific proteins with ubiquitin, marking them for destruction by the proteasome. nih.gov

Thalidomide and its derivatives were found to act as "molecular glues." researchgate.net By binding to a pocket in CRBN, they alter the surface of the substrate receptor, inducing the recruitment of proteins that would not normally be recognized by the CRL4CRBN complex. nih.govresearchgate.net These newly recognized proteins are referred to as "neosubstrates." The binding of an IMiD to CRBN triggers the ubiquitination and subsequent proteasomal degradation of these neosubstrates, a mechanism central to the drug's therapeutic effects. frontiersin.orgresearchgate.net The use of thalidomide-based probes was critical in confirming this induced-degradation mechanism and identifying the specific proteins targeted by the CRBN-IMiD complex.

Mechanism-of-Action Studies of Immunomodulatory Drugs (IMiDs)

The discovery of the CRBN-IMiD-neosubstrate axis revolutionized the understanding of how immunomodulatory drugs work. Chemical biology tools derived from the thalidomide scaffold allowed for detailed investigations into the specific neosubstrates whose degradation underlies the therapeutic efficacy of IMiDs in treating cancers like multiple myeloma. unimelb.edu.au

Quantitative proteomics studies, often employing probes and techniques related to thalidomide derivatives, identified the zinc finger transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) as key neosubstrates. frontiersin.orgresearchgate.netunimelb.edu.au The degradation of IKZF1 and IKZF3 upon treatment with lenalidomide (B1683929) or pomalidomide (B1683931) is directly responsible for the potent anti-myeloma and immunomodulatory effects of these drugs. frontiersin.orgresearchgate.net Further research using similar approaches identified other neosubstrates, such as SALL4, whose degradation upon thalidomide binding is linked to the drug's teratogenic (birth defect-causing) side effects. elifesciences.org These findings provided a clear molecular explanation for both the therapeutic actions and the historical toxicity of thalidomide, allowing for the rational design of new drugs with improved safety profiles. unimelb.edu.auelifesciences.org

| Neosubstrate | Associated IMiD(s) | Biological Consequence of Degradation |

| Ikaros (IKZF1) | Lenalidomide, Pomalidomide | Anti-proliferative effects in multiple myeloma, immunomodulation. frontiersin.orgresearchgate.netunimelb.edu.au |

| Aiolos (IKZF3) | Lenalidomide, Pomalidomide | Anti-proliferative effects in multiple myeloma, immunomodulation. frontiersin.orgresearchgate.netunimelb.edu.au |

| SALL4 | Thalidomide | Teratogenicity (limb malformations). elifesciences.org |

| Casein Kinase 1α (CK1α) | Lenalidomide | Therapeutic effect in myelodysplastic syndrome with 5q deletion. researchgate.net |

Advanced Methodologies and Computational Approaches in Thalidomide Propargyl Oh Research

High-Throughput Screening Assays for Analogues

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large chemical libraries for activity against a specific biological target. mdpi.com In the context of Thalidomide-propargyl-OH, HTS assays are instrumental for identifying analogues with modified or improved properties. These screens are typically conducted in miniaturized formats, such as 384- or 1536-well plates, to maximize efficiency and minimize reagent consumption. mdpi.comsbpdiscovery.org

The process involves developing robust biochemical or cell-based assays that produce a measurable signal, such as changes in absorbance, fluorescence, or luminescence, upon interaction of the compound with its target. mdpi.comsbpdiscovery.org For instance, a fluorescence polarization (FP) assay could be designed to screen for compounds that disrupt the interaction between a target protein and its natural binding partner. HTS facilities are equipped with integrated robotic systems for liquid handling, plate storage, and signal detection, allowing for the automated screening of thousands of compounds per day. sbpdiscovery.org Data from these primary screens are then analyzed to identify "hits"—compounds that exhibit a desired level of activity. These hits undergo further validation and dose-response studies to confirm their activity and determine their potency.

| Assay Type | Principle | Typical Readout | Application for Thalidomide (B1683933) Analogues |

| Fluorescence Polarization (FP) | Measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger protein. | Millipolarization (mP) | Screening for analogues that inhibit or enhance protein-protein interactions (e.g., binding to Cereblon). |

| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Measures energy transfer between a donor and acceptor fluorophore on interacting molecules. | Ratio of acceptor/donor emission | Quantifying the binding of analogues to a target protein or their effect on a protein complex. |

| Luminescence-Based Reporter Assays | Cell-based assay where the expression of a reporter gene (e.g., luciferase) is linked to a specific cellular pathway. | Relative Light Units (RLU) | Identifying analogues that modulate a specific signaling pathway affected by the target protein. |

| AlphaScreen | A bead-based assay where singlet oxygen transferred between donor and acceptor beads upon molecular interaction generates a chemiluminescent signal. | Light emission at 520-620 nm | Detecting and quantifying protein-protein or protein-ligand interactions in a high-throughput format. |

Advanced Spectroscopic Techniques for Ligand-Protein Interaction Studies

To validate the binding of this compound and its analogues to their protein targets, a suite of advanced spectroscopic techniques is employed. These methods provide direct evidence of interaction and can reveal details about binding-induced structural changes. nih.gov

Fluorescence Spectroscopy: This technique is widely used to study ligand-protein interactions by monitoring changes in the intrinsic fluorescence of amino acid residues like tryptophan and tyrosine within the protein. When a ligand binds near these residues, it can quench their fluorescence, and the extent of this quenching can be used to calculate binding constants (Kₐ) and the number of binding sites. nih.gov

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful tool for analyzing the secondary structure of proteins. nih.gov Upon ligand binding, conformational changes in the protein's alpha-helical or beta-sheet content can be detected as shifts in the CD spectrum, providing insights into the structural impact of the interaction. nih.gov

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR measures the vibrational modes of molecules. Alterations in a protein's amide I and II bands upon ligand binding can signify changes in its secondary structure, offering another layer of conformational analysis. nih.gov

| Spectroscopic Technique | Information Gained | Principle |

| Fluorescence Spectroscopy | Binding affinity (Kₐ), binding stoichiometry, and local conformational changes around fluorescent residues. nih.gov | Measures changes in the intrinsic fluorescence of tryptophan/tyrosine residues upon ligand binding. |

| Circular Dichroism (CD) | Changes in protein secondary structure (α-helix, β-sheet content) upon binding. nih.govnih.gov | Measures the differential absorption of left- and right-circularly polarized light by chiral molecules like proteins. |

| Fourier Transform Infrared (FTIR) | Alterations in protein secondary structure and hydrogen bonding. | Detects changes in the vibrational frequencies of chemical bonds within the protein, particularly the amide bands. nih.gov |

| Surface Plasmon Resonance (SPR) | Real-time binding kinetics (association/dissociation rates) and binding affinity. | Monitors changes in the refractive index at the surface of a sensor chip as the ligand flows over the immobilized protein. |

Computational Modeling and Molecular Dynamics Simulations

Computational approaches are essential for rationalizing experimental findings and guiding the design of new molecules. nih.gov Molecular dynamics (MD) simulations, in particular, provide an atomic-level view of the dynamic behavior of the ligand-protein complex over time. mdpi.com Starting with a static crystal structure or a docked model, MD simulations can reveal how this compound and its target protein adapt to one another, the stability of key interactions (like hydrogen bonds), and the role of solvent molecules in the binding process. nih.govmdpi.com These simulations can span from nanoseconds to microseconds and are critical for understanding the conformational landscape of the complex. nih.gov

Ligand docking is a computational method used to predict the preferred orientation, or "pose," of a molecule when bound to a protein target. nih.gov Using scoring functions, docking algorithms rank different poses based on their predicted binding energy. stanford.edu This technique is fundamental for generating initial hypotheses about how this compound interacts with its binding site.

Virtual screening leverages ligand docking on a massive scale. nih.govstanford.edu Instead of docking a single molecule, large digital libraries containing thousands to millions of compounds are computationally docked into the target's binding site. nih.gov This in silico approach allows researchers to prioritize a smaller, more manageable number of compounds for synthesis and experimental testing, significantly accelerating the discovery of novel and potent analogues. mdpi.com

A primary goal of computational modeling is the accurate prediction of ligand binding affinity. nih.gov While standard docking scores provide a rapid estimate, more rigorous methods like free energy perturbation (FEP) or linear interaction energy (LIE) are often employed for more precise calculations. nih.gov These methods can help differentiate between closely related analogues with subtle differences in affinity.

| Computational Method | Primary Function | Output |

| Ligand Docking | Predicts the binding pose and orientation of a ligand within a protein's active site. nih.gov | A ranked list of binding poses with associated scores (e.g., kcal/mol). stanford.edu |

| Virtual Screening | Computationally screens large compound libraries to identify potential binders for a target protein. nih.gov | A prioritized list of "hit" compounds for experimental validation. |

| Molecular Dynamics (MD) | Simulates the movement of atoms in the ligand-protein complex over time. mdpi.com | A trajectory file showing conformational changes, interaction stability, and system dynamics. |

| Free Energy Calculations (e.g., FEP) | Provides a more accurate prediction of the binding free energy (affinity). nih.gov | Quantitative binding affinity values (ΔG). |

Proteomic Approaches for Identifying Cellular Targets

A critical step in characterizing any bioactive compound is the identification of its direct cellular targets. Chemical proteomics provides powerful tools for this purpose, and the propargyl group on this compound makes it an ideal probe for such investigations. nih.gov The propargyl group contains a terminal alkyne, which can undergo a highly specific and efficient bioorthogonal reaction known as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry". nih.gov

In a typical workflow, cells or cell lysates are treated with this compound. The alkyne-tagged probe is then "clicked" to a reporter tag that contains an azide (B81097) group, such as biotin-azide. The biotinylated protein targets can then be enriched from the complex proteome using streptavidin-coated beads. Finally, the captured proteins are identified and quantified using advanced mass spectrometry techniques. nih.gov Quantitative methods, such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), allow for the specific identification of proteins that are enriched in the probe-treated sample compared to a control, thus revealing the direct and specific cellular targets of the compound. nih.gov This approach was instrumental in identifying the targets of thalidomide itself and remains a key strategy for deconvoluting the mechanism of action of its derivatives. nih.gov

Future Directions and Research Opportunities

Exploration of Novel E3 Ligase Modulators based on Thalidomide-Propargyl-OH Scaffold

The thalidomide (B1683933) moiety of this compound serves as a well-established anchor to the E3 ubiquitin ligase Cereblon (CRBN). nih.govscispace.commdpi.comwikipedia.org The true potential of this scaffold lies in its propargyl-OH group, which acts as a versatile chemical handle. Researchers can leverage this functional group to systematically introduce a diverse array of chemical entities. This modular approach enables the creation of extensive libraries of new CRBN E3 ligase modulators. wikipedia.orgnih.gov

By modifying the scaffold, scientists can fine-tune the binding affinity and selectivity of these modulators for CRBN, potentially altering its substrate specificity. researchgate.net This exploration could lead to the discovery of novel molecular glues that induce the degradation of previously untargeted or "undruggable" proteins. The development of next-generation Cereblon E3 ligase modulating drugs (CELMoDs) from this scaffold aims to enhance therapeutic efficacy while minimizing adverse effects. wikipedia.orgmdpi.com

Table 1: Research Applications of the this compound Scaffold

| Research Area | Application of Scaffold | Desired Outcome |

|---|---|---|

| Novel Modulator Discovery | Synthesis of diverse compound libraries by modifying the propargyl-OH group. | Identification of new molecular glues with unique substrate degradation profiles. |

| Structure-Activity Relationship (SAR) Studies | Systematic modification to probe interactions with CRBN and neosubstrates. | Understanding the chemical features that govern binding and degradation activity. |

Development of Advanced Chemical Biology Tools

This compound is an invaluable starting material for the synthesis of advanced chemical biology probes. tenovapharma.com The terminal alkyne of the propargyl group is amenable to copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient "click chemistry" reaction. medchemexpress.com This allows for the straightforward attachment of various functional tags to the thalidomide core.

Examples of Chemical Probes Derived from this compound:

Fluorescent Probes: Conjugation of fluorophores allows for the visualization of CRBN localization and dynamics within living cells.

Biotinylated Probes: Attachment of biotin (B1667282) enables affinity purification of the CRBN complex, helping to identify novel binding partners and substrates.

Photoaffinity Probes: Incorporation of photoreactive groups can be used to covalently label and identify the direct targets of thalidomide-based molecules in a cellular context. nih.gov

These tools are crucial for dissecting the complex biology of CRBN and the downstream consequences of its modulation. nih.govscispace.comrsc.orgnih.govsemanticscholar.orgnih.govnih.govnih.gov

Mechanistic Insights into CRBN Substrate Recognition and Degradation

The ability to create a wide range of derivatives from the this compound scaffold is essential for elucidating the precise mechanisms of CRBN function. nih.govfrontiersin.org When a thalidomide analog binds to CRBN, it alters the surface of the substrate receptor, enabling it to recognize and bind to "neosubstrates" that it would not otherwise interact with. nih.govscispace.commdpi.com

By systematically altering the chemical structure extending from the propargyl linker, researchers can investigate how these changes affect the formation of the ternary complex (CRBN-modulator-neosubstrate). nih.gov This provides critical information on the specific molecular interactions required for the recruitment of different neosubstrates, such as Ikaros, Aiolos, and SALL4. nih.govfrontiersin.org Such studies are fundamental to understanding why different thalidomide analogs induce the degradation of distinct sets of proteins, which in turn explains their varied therapeutic effects and toxicities. wikipedia.orgnih.govresearchgate.net

Synergistic Research with Other Degradation Modalities

This compound is a key component in the construction of Proteolysis-Targeting Chimeras (PROTACs), which are heterobifunctional molecules that induce protein degradation via the ubiquitin-proteasome system (UPS). nih.govrsc.org However, the field of targeted protein degradation is expanding to include other modalities that utilize the cell's lysosomal degradation pathway.

Emerging Degradation Technologies:

Lysosome-Targeting Chimeras (LYTACs): Degrade extracellular and membrane proteins.

Autophagy-Targeting Chimeras (AUTACs): Induce the degradation of cytosolic proteins and organelles via autophagy. bmglabtech.comnih.govmdpi.com

Autophagosome-Tethering Compounds (ATTECs): Target proteins for degradation by tethering them to autophagosomes. nih.govmdpi.com

Future research will focus on creating synergistic therapeutic strategies by combining these different approaches. For instance, a PROTAC synthesized from this compound could be co-administered with a LYTAC. This would allow for the simultaneous degradation of an intracellular oncogenic protein (via the proteasome) and a cell surface receptor that promotes cancer growth (via the lysosome), potentially leading to a more potent anti-cancer effect. This dual-pronged approach could also help in overcoming drug resistance mechanisms.

Addressing Challenges in Specificity and Off-Target Effects at the Molecular Level

A significant challenge in the development of thalidomide-based therapies is managing off-target effects, the most notorious of which is teratogenicity, linked to the degradation of the transcription factor SALL4. nih.govfrontiersin.org The this compound scaffold offers a platform to rationally design molecules with improved specificity.

By adding chemical moieties to the propargyl linker, it is possible to introduce steric hindrance or new electronic interactions that disfavor the binding of unwanted off-target proteins while maintaining or enhancing the recruitment of desired therapeutic targets like Ikaros and Aiolos. researchgate.net For example, modifying the phthalimide (B116566) ring portion of the molecule can reduce the degradation of certain zinc-finger proteins that are known off-targets. researchgate.net This strategic chemical modification aims to create a new generation of degraders with a wider therapeutic window, separating the desired anti-cancer effects from the detrimental off-target toxicities at the molecular level.

Table 2: Strategies to Enhance Specificity

| Modification Strategy | Molecular Rationale | Potential Outcome |

|---|---|---|

| Steric Shielding | Adding bulky groups to the linker to physically block the binding site for off-target proteins. | Reduced degradation of SALL4, potentially lowering teratogenic risk. |

| Altering Electrostatics | Introducing charged or polar groups to favor interactions with the desired target's surface. | Enhanced selectivity for therapeutic targets like Ikaros/Aiolos. |

| Conformational Locking | Designing rigid linkers that orient the warhead optimally for the desired target, but poorly for off-targets. | Increased potency and specificity for the intended protein of interest. |

Q & A

(Basic) What synthetic strategies are recommended for preparing Thalidomide-propargyl-OH, and how can reaction efficiency be optimized?

This compound is typically synthesized via conjugation of thalidomide derivatives with propargyl-containing linkers. A common approach involves:

- Step 1: Activation of the hydroxyl group on thalidomide using NHS esters or carbodiimide coupling agents (e.g., EDC/NHS) to facilitate nucleophilic substitution .

- Step 2: Reaction with propargyl-PEG-n-hydroxysuccinimide (NHS) esters under inert conditions (e.g., argon atmosphere) to minimize oxidation of the propargyl group.

- Step 3: Purification via preparative HPLC or size-exclusion chromatography to isolate the product from unreacted starting materials .

Optimization Tips:

- Monitor reaction progress using TLC or LC-MS to identify intermediate byproducts .

- Adjust stoichiometry (e.g., 1.2–1.5 equivalents of propargyl reagent) to account for steric hindrance around the thalidomide core .

(Advanced) How can this compound be utilized in PROTAC design to enhance cereblon (CRBN)-mediated protein degradation?

This compound serves as a cereblon-binding ligand in PROTACs. Key methodological considerations include:

- Linker Design: The propargyl group enables "click chemistry" (e.g., copper-catalyzed azide-alkyne cycloaddition) for conjugating thalidomide to E3 ligase-recruiting modules. Optimal linker length (e.g., PEG4 vs. PEG2) impacts proteasome recruitment efficiency .

- Binding Affinity Validation: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify CRBN-thalidomide interactions post-conjugation .

- Cellular Efficacy Testing: Assess degradation kinetics via immunoblotting (e.g., IKZF1/3 in multiple myeloma cells) and correlate with apoptotic markers (e.g., caspase-3/7 activation) .

Data Contradiction Example: Inconsistent degradation outcomes may arise from variable CRBN expression across cell lines. Normalize data using CRBN-knockout controls .

(Basic) What analytical methods are critical for confirming the structural integrity of this compound?

- High-Resolution Mass Spectrometry (HR-MS): Confirm molecular weight (e.g., [M+H]+ ion) with ≤2 ppm error .

- NMR Spectroscopy: Assign peaks for the propargyl proton (~2.5 ppm, triplet) and thalidomide’s phthalimide ring (7.8–8.2 ppm) .

- HPLC Purity Analysis: Use a C18 column with acetonitrile/water gradients (USP 35 guidelines) to achieve ≥95% purity .

(Advanced) How should researchers address contradictory data in studies evaluating this compound’s antiangiogenic efficacy?

Contradictions may stem from:

- Model Variability: Tumor xenograft vs. zebrafish embryo models yield differing vascularization readouts. Standardize assays using syngeneic models with controlled hypoxia levels .

- Dose-Dependent Effects: High doses (e.g., >800 mg/day in clinical analogs) may induce off-target immunosuppression, masking antiangiogenic activity. Perform dose-response curves with parallel toxicity assays (e.g., LDH release) .

Statistical Mitigation: Apply mixed-effects models to account for inter-experiment variability .

(Basic) What in vitro assays are suitable for preliminary screening of this compound’s bioactivity?

- Cell Viability Assays: CCK-8 or MTT in multiple myeloma (MM.1S) or colorectal cancer (HCT-116) cell lines .

- Angiogenesis Inhibition: Matrigel tube formation assay with human umbilical vein endothelial cells (HUVECs) .

- CRBN Engagement: Fluorescence polarization assays using recombinant CRBN and FITC-labeled thalidomide analogs .

(Advanced) How can researchers optimize the pharmacokinetic (PK) profile of this compound conjugates?

- Propargyl-PEG Linker Tuning: Increase PEG length (e.g., PEG4 vs. PEG2) to enhance solubility and reduce renal clearance .

- Prodrug Strategies: Introduce cleavable groups (e.g., esterase-sensitive motifs) to improve oral bioavailability .

- PK/PD Modeling: Use non-compartmental analysis (NCA) to correlate plasma concentration-time curves with target engagement metrics .

(Basic) What are the critical storage conditions for this compound to prevent degradation?

- Store lyophilized powder at –20°C under argon to prevent propargyl oxidation.

- Reconstitute in DMSO (≤10 mM) for in vitro studies; avoid aqueous buffers with pH >7.5 to minimize hydrolysis .

(Advanced) How can computational tools aid in designing this compound derivatives with improved binding specificity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.